9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide
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Overview
Description
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide is a complex organic compound known for its unique chemical structure and properties. It is part of the fluorene family, which consists of compounds with a fluorene backbone, characterized by two benzene rings connected through a central cyclopentane ring. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide typically involves multiple steps, starting with the preparation of the fluorene backbone. The key steps include:
Oxidation of Fluorene: The fluorene is oxidized to form 9-oxo-9H-fluorene.
Sulfonation: The 9-oxo-9H-fluorene undergoes sulfonation to introduce sulfonic acid groups at the 2 and 7 positions.
Amidation: The sulfonic acid groups are then reacted with octadecylamine to form the bis-octadecylamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfonation and amidation reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the fluorene backbone, while substitution can introduce various functional groups.
Scientific Research Applications
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and the fluorene backbone play crucial roles in its reactivity and interactions. The compound can bind to various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(2,6-dimethyl-phenyl) ester
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
Uniqueness
Compared to similar compounds, 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide is unique due to its long octadecylamide chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C49H82N2O5S2 |
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Molecular Weight |
843.3 g/mol |
IUPAC Name |
2-N,7-N-dioctadecyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C49H82N2O5S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-50-57(53,54)43-35-37-45-46-38-36-44(42-48(46)49(52)47(45)41-43)58(55,56)51-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42,50-51H,3-34,39-40H2,1-2H3 |
InChI Key |
YNAHLCKDPBZQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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